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Compound of Interest

Compound Name: Fmoc-[15N]Tyr-OH

CAS No.: 125700-34-7

Cat. No.: B613612 Get Quote

In the landscape of modern peptide research and pharmaceutical development, the ability to

precisely track, quantify, and structurally characterize peptides is paramount. Fmoc-[¹⁵N]Tyr-OH

emerges as a critical reagent in this context, offering a strategic trifecta of chemical

functionalities. The Fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile α-amino

protecting group, the cornerstone of the most prevalent strategy for Solid-Phase Peptide

Synthesis (SPPS).[1][2] The tyrosine residue itself is a frequent participant in critical biological

interactions, including phosphorylation-dependent signaling pathways. The incorporation of a

stable, NMR-active ¹⁵N isotope provides a non-invasive spectroscopic handle, enabling

detailed investigation into peptide structure, dynamics, and interactions without altering the

molecule's fundamental physicochemical properties.[3][4]

This guide provides a comprehensive overview of the chemical properties of Fmoc-[¹⁵N]Tyr-

OH, practical insights for its application in SPPS, and the underlying chemical principles that

govern its successful incorporation into synthetic peptides.

Part 1: Core Physicochemical Properties of Fmoc-
[¹⁵N]Tyr-OH
A thorough understanding of the starting material is the foundation of any successful synthesis.

While Fmoc-[¹⁵N]Tyr-OH is chemically reactive in the same manner as its unlabeled

counterpart, the ¹⁵N isotope imparts a crucial mass shift for analytical applications.
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Molecular Structure and Identity:

IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic-

¹⁵N acid

Molecular Formula: C₂₄H₂₁¹⁵NO₅

Key Feature: The nitrogen atom of the α-amino group is the stable isotope ¹⁵N.

It is critical to note that for practical application in Fmoc-SPPS, the hydroxyl group of the

tyrosine side chain must be protected to prevent unwanted side reactions during peptide chain

elongation. The most common protecting group is the acid-labile tert-butyl (tBu) ether.

Therefore, the reagent used in synthesis is typically Fmoc-[¹⁵N]Tyr(tBu)-OH. This guide will

proceed with the understanding that the side-chain protected derivative is being used.

Quantitative Data Summary:

The following table summarizes the key physical and chemical properties of the isotopically

labeled, side-chain protected tyrosine derivative used in synthesis.
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Property Value
Significance in
Peptide Synthesis

Source(s)

Molecular Weight

460.5 g/mol (for

Fmoc-[¹⁵N]Tyr(tBu)-

OH)

Accurate calculation is

essential for reagent

stoichiometry during

the coupling reaction.

The +1 Da shift from

¹⁴N confirms isotopic

incorporation.

[5]

Appearance
White to off-white

crystalline powder

Visual inspection

provides a first-pass

quality check.

[6][7]

Isotopic Enrichment
Typically ≥98 atom %

¹⁵N

High enrichment is

crucial for generating

clean, unambiguous

signals in mass

spectrometry and

NMR studies.

Chemical Purity
Typically ≥97-99%

(HPLC)

High purity minimizes

the introduction of

deletion or

modification

sequences. Impurities

like free amine or

acetate can cause

synthesis failure or

chain termination.[8]

[9]

[6]

Solubility Soluble in DMF, NMP;

slightly soluble in

DCM/DMF mixtures.

Insoluble in water.

The choice of solvent

for the coupling

reaction is dictated by

the solubility of the

activated amino acid.

DMF is the most

[6][10][12]
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common and effective

solvent.[6][10][11][12]

Melting Point
~150 °C

(decomposes)

A general indicator of

purity.
[6]

Storage Conditions 2-8°C, desiccated

Protects against

degradation,

particularly

autocatalytic Fmoc

cleavage which can

be promoted by trace

amounts of free

amine.[8][13]

[13]

Part 2: Application in Solid-Phase Peptide Synthesis
(SPPS)
The incorporation of Fmoc-[¹⁵N]Tyr(tBu)-OH into a growing peptide chain follows the standard,

cyclical workflow of Fmoc-SPPS. This process is defined by two key chemical transformations:

the deprotection of the N-terminal Fmoc group and the coupling of the next amino acid.[5][14]

The Fmoc-SPPS Cycle: A Mechanistic Overview
The entire synthesis is built upon a solid support (resin), which allows for the easy removal of

excess reagents and byproducts through simple filtration and washing.[5]
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Figure 1: The Fmoc-SPPS Cycle for Incorporating Fmoc-[¹⁵N]Tyr(tBu)-OH

Peptide-Resin
(N-terminal Fmoc)

1. Fmoc Deprotection
(20% Piperidine in DMF)

Exposes N-terminal amine

2. DMF Wash

Removes piperidine & dibenzofulvene adduct

3. Coupling
(Fmoc-[¹⁵N]Tyr(tBu)-OH + Activator + Base in DMF)

Prepares resin for coupling

4. DMF Wash

Removes excess reagents

Repeat Cycle or
Final Cleavage

Chain elongated by one residue

Click to download full resolution via product page

Caption: Workflow for incorporating a single Fmoc-[¹⁵N]Tyr(tBu)-OH residue.

Experimental Protocol: A Self-Validating System
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This protocol details a standard procedure for the manual incorporation of Fmoc-[¹⁵N]Tyr(tBu)-

OH. Each step includes justifications that underpin its trustworthiness and efficacy.

Materials:

Peptide-resin with a free N-terminal amine from the previous cycle.

Fmoc-[¹⁵N]Tyr(tBu)-OH.

Coupling/Activation Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-

tetramethyluronium hexafluorophosphate).

Base: DIPEA (N,N-Diisopropylethylamine).

Solvent: High-purity, amine-free DMF (N,N-Dimethylformamide).[14]

Deprotection Solution: 20% (v/v) piperidine in DMF.

Washing Solvents: DMF, DCM (Dichloromethane).

Step 1: N-terminal Fmoc Deprotection

Procedure:

Swell the peptide-resin in DMF for 15-30 minutes.

Drain the DMF.

Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

Drain the solution.

Add a fresh aliquot of 20% piperidine/DMF and agitate for 7-10 minutes.[14]

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of

piperidine.

Expertise & Causality: The Fmoc group is removed via a base-catalyzed β-elimination

mechanism.[15][16] A two-step deprotection is often employed to ensure completeness, as
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incomplete deprotection will result in a deletion sequence ([n-1] peptide), a major and often

difficult-to-remove impurity. Piperidine, a secondary amine, is the base of choice because it

efficiently removes the Fmoc group and also acts as a scavenger for the resulting

dibenzofulvene intermediate, preventing it from re-attaching to the newly liberated N-terminal

amine.[1][17] Thorough washing is critical; residual piperidine will neutralize the incoming

activated amino acid, preventing the coupling reaction.

Step 2: Activation and Coupling of Fmoc-[¹⁵N]Tyr(tBu)-OH

Procedure:

In a separate vessel, dissolve Fmoc-[¹⁵N]Tyr(tBu)-OH (3-4 equivalents relative to resin

loading) and HCTU (0.95 equivalents relative to the amino acid) in a minimal amount of

DMF.

Add DIPEA (2 equivalents relative to the amino acid) to the solution.

Allow the activation to proceed for 2-5 minutes. The solution may change color.

Add the activated amino acid solution to the deprotected and washed resin.

Agitate the reaction mixture for 45-60 minutes at room temperature.

Expertise & Causality: The formation of a peptide bond is not spontaneous and requires the

carboxyl group of the incoming amino acid to be activated.[5] HCTU is a highly efficient

aminium-based coupling reagent that rapidly converts the carboxylic acid into a highly

reactive acyl-uronium intermediate. This intermediate is susceptible to nucleophilic attack by

the free N-terminal amine on the peptide-resin.[5][14] DIPEA acts as a non-nucleophilic base

to deprotonate the carboxylic acid and facilitate the activation.[5] Using a slight excess of the

amino acid and coupling reagent drives the reaction to completion, ensuring a high yield for

the step. Longer coupling times may be necessary for sterically hindered residues or as the

peptide chain grows.[14]
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Figure 2: HCTU Activation and Coupling Mechanism
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Caption: Simplified mechanism of amino acid activation and coupling.

Step 3: Post-Coupling Wash and Monitoring

Procedure:

Drain the reaction mixture.
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Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and a final

DMF wash (1-2 times).

(Optional but Recommended) Perform a qualitative test (e.g., Kaiser test or TNBS test) on

a small sample of beads to confirm the absence of free primary amines, indicating a

complete coupling reaction.

Trustworthiness: A positive Kaiser test (blue beads) indicates incomplete coupling. If the test

is positive, the coupling step should be repeated (a "double coupling") before proceeding to

the next deprotection. This self-validating check at each step prevents the accumulation of

deletion impurities and ensures the integrity of the final product.

Part 3: Special Considerations for ¹⁵N-Labeled
Tyrosine

Side Chain Protection: As mentioned, the use of a tBu protecting group for the tyrosine

hydroxyl is standard practice. This group is stable to the basic conditions of Fmoc

deprotection (piperidine) but is readily cleaved by strong acid (e.g., Trifluoroacetic acid, TFA)

during the final cleavage from the resin.[1] This orthogonality is a fundamental principle of

the Fmoc/tBu strategy.

Chemical Reactivity: The ¹⁵N isotope does not alter the chemical reactivity of the amine

group. Standard coupling and deprotection protocols for unlabeled Fmoc-Tyr(tBu)-OH are

directly applicable.[3] The primary difference lies in the +1 mass unit, which must be

accounted for in mass spectrometry analysis.

Downstream Applications: The purpose of using Fmoc-[¹⁵N]Tyr-OH is for downstream

analysis. The ¹⁵N nucleus allows for a variety of advanced NMR experiments to determine

protein structure and dynamics. In proteomics, it serves as a metabolic label for accurate

relative quantification of proteins using mass spectrometry.[18][19]

Conclusion
Fmoc-[¹⁵N]Tyr-OH, and its essential synthetic partner Fmoc-[¹⁵N]Tyr(tBu)-OH, are powerful

tools for chemists and biochemists. By understanding its core physicochemical properties and

the mechanistic basis for its incorporation via Fmoc-SPPS, researchers can confidently
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synthesize isotopically labeled peptides. This enables sophisticated analytical studies, from

elucidating protein structure and function to developing novel peptide-based therapeutics. The

key to success lies in the methodical application of a robust, self-validating synthetic cycle,

grounded in high-purity reagents and a fundamental understanding of the underlying reaction

chemistry.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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